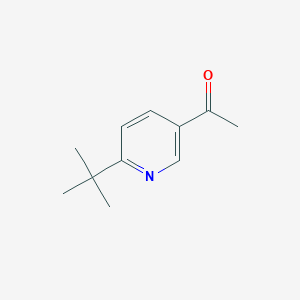

1-(6-(Tert-butyl)pyridin-3-yl)ethanone

Description

Significance of Pyridine (B92270) Derivatives as Foundational Heterocyclic Motifs in Chemical Research

The pyridine ring, a six-membered nitrogen-containing heterocycle, is one of the most important structural frameworks in the chemical sciences. researchgate.net Its presence is ubiquitous in a vast array of critical molecules, from pharmaceuticals and agrochemicals to ligands for transition metal catalysis and functional organic materials. rsc.orgnih.gov The pyridine motif is a core component in numerous drugs approved by the U.S. Food and Drug Administration (FDA). rsc.org

Structurally, pyridine is isoelectronic with benzene (B151609), but the presence of the more electronegative nitrogen atom renders the ring electron-deficient. This property, along with the nitrogen's basic lone pair, governs its reactivity and interactions. researchgate.net While this electron-deficient nature makes pyridine and its derivatives stable, it also presents challenges for certain types of chemical modifications, particularly selective C-H functionalization. researchgate.netrsc.org Despite these challenges, the versatility of the pyridine scaffold as a synthetic intermediate and a key pharmacophore ensures its continued importance in chemical research. researchgate.net

Overview of Ethanone (B97240) Moieties in Organic Synthesis and Functionalization

The ethanone moiety, also known as the acetyl group (CH₃CO-), is a fundamental functional group in organic chemistry. It consists of a carbonyl group bonded to a methyl group and another carbon atom. As a structural unit, the acetyl group is a key building block in the synthesis of a wide range of organic molecules. Its carbonyl carbon is electrophilic, making it a target for nucleophilic attack, while the adjacent methyl protons are acidic and can be removed to form an enolate, enabling a different spectrum of reactions.

Ethanone moieties can be introduced into molecules through various methods, most notably the Friedel-Crafts acylation of aromatic compounds. This versatility makes the ethanone group a crucial component in the functionalization of aromatic and heteroaromatic systems. The presence of an ethanone group is common in pharmaceuticals, agrochemicals, and advanced materials, where it can serve as a synthetic handle for further molecular elaboration or as a key structural element for biological activity.

Contextualization of 1-(6-(Tert-butyl)pyridin-3-yl)ethanone within Pyridine-Ketone Chemical Space

This compound (CAS No. 56029-46-0) is a specific example of a substituted pyridine-ketone. bldpharm.com While detailed, peer-reviewed research on this particular compound is not extensively available in public literature, its structure allows for significant contextualization within the broader field.

The molecule features a pyridine ring substituted at the 6-position with a bulky tert-butyl group and at the 3-position with an ethanone (acetyl) group. The placement of the acetyl group at the C3 (meta) position is noteworthy, as direct functionalization at this position of the pyridine ring is a known challenge in synthetic chemistry. acs.org

Its structural analogue, 1-(6-methylpyridin-3-yl)ethanone, is a well-documented and crucial intermediate in the industrial synthesis of Etoricoxib, a selective COX-2 inhibitor used for pain and inflammation management. google.com This relationship highlights the potential of compounds like this compound to serve as valuable building blocks in medicinal chemistry and drug discovery programs. The tert-butyl group, compared to the methyl group in the Etoricoxib intermediate, can significantly alter the molecule's physical and chemical properties, such as its lipophilicity and steric profile, which could be exploited in the design of new chemical entities.

Below is a data table summarizing the known properties of this compound.

| Property | Value |

| CAS Number | 56029-46-0 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 1-[6-(2-methylpropan-2-yl)pyridin-3-yl]ethan-1-one |

Data sourced from available chemical supplier information. bldpharm.com

Research Gaps and Future Directions for Pyridine-Ketone Chemistry

The chemistry of pyridine-ketones is a mature field, yet significant challenges and opportunities for innovation remain. A primary research gap lies in the development of more efficient and selective methods for the synthesis of complex pyridine derivatives. nih.gov

Key Research Gaps:

Regioselective Functionalization: The inherent electronic properties of the pyridine ring make direct and selective functionalization, particularly at the C3 and C4 positions, a persistent challenge. researchgate.netnih.gov Overcoming this requires the development of novel synthetic strategies.

Sustainable Synthesis: Many traditional methods for pyridine synthesis, such as the Kröhnke pyridine synthesis, are highly effective but may not align with modern principles of green chemistry. researchgate.netwikipedia.orgnih.gov There is a need for new catalytic methods that are more atom-economical and environmentally benign. rsc.org

Late-Stage Functionalization: The ability to introduce or modify pyridine-ketone motifs in the late stages of a synthesis is highly desirable for creating molecular diversity in drug discovery programs. Current methods are often limited in this regard. nih.govacs.org

Future Directions:

Advanced Catalysis: The development of novel transition-metal-catalyzed C-H activation techniques is a major focus for achieving regioselective functionalization of pyridines under milder conditions. nih.gov

Photocatalysis: Light-mediated reactions are emerging as a powerful tool in organic synthesis, and their application to pyridine chemistry offers new pathways for previously challenging transformations. nih.gov

Dearomatization-Rearomatization Strategies: A promising approach to meta-functionalization involves temporarily dearomatizing the pyridine ring to alter its reactivity, followed by a rearomatization step to restore the pyridine core. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improving yields and safety for certain pyridine synthesis and functionalization reactions.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-tert-butylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(13)9-5-6-10(12-7-9)11(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJQQCMTOSLRJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252871 | |

| Record name | 1-[6-(1,1-Dimethylethyl)-3-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56029-46-0 | |

| Record name | 1-[6-(1,1-Dimethylethyl)-3-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56029-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-(1,1-Dimethylethyl)-3-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 6 Tert Butyl Pyridin 3 Yl Ethanone and Analogous Structures

Direct Synthetic Approaches

Direct methods for synthesizing pyridinylethanones often involve classical organic reactions tailored for the pyridine (B92270) ring. These approaches include Friedel-Crafts acylation and nucleophilic substitution pathways.

Friedel-Crafts Acylation Pathways for Pyridinylethanones

Friedel-Crafts acylation is a traditional and effective method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.comlibretexts.org The reaction typically involves treating the aromatic substrate with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comcerritos.edu The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that is then attacked by the aromatic ring. masterorganicchemistry.com

While powerful for many aromatic systems, the direct Friedel-Crafts acylation of pyridine can be challenging due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. However, modifications and alternative strategies have been developed to overcome these limitations. For instance, the reaction can be facilitated by using highly reactive acylating agents or by performing the reaction under high temperatures. It is important to note that Friedel-Crafts acylation reactions often require stoichiometric amounts of the Lewis acid catalyst because the product ketone can also coordinate with the catalyst. masterorganicchemistry.com

One strategy to access "Friedel-Crafts-restricted" tert-alkyl aromatics involves the activation of tertiary benzylic alcohols followed by methylation, providing a more direct route to compounds with meta-substitution patterns. nih.gov

Nucleophilic Substitution Reactions in Pyridine-Ketone Construction

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of substituted pyridines. youtube.comquimicaorganica.org This method is particularly effective for pyridines bearing leaving groups, such as halogens, at the 2- or 4-positions, as these positions are activated towards nucleophilic attack. quimicaorganica.orgirjms.com The reaction proceeds through an addition-elimination mechanism where a nucleophile adds to the pyridine ring, forming a negatively charged intermediate (a Meisenheimer complex), which then expels the leaving group to restore aromaticity. quimicaorganica.org

The synthesis of substituted pyridines can be achieved by reacting halopyridines with various nucleophiles, including those based on sulfur, oxygen, and carbon. sci-hub.se Microwave irradiation has been shown to significantly accelerate these reactions, often reducing reaction times from hours to minutes and providing high yields. sci-hub.se The reactivity of the halopyridine can depend on the nature of both the halogen and the nucleophile. For instance, with some nucleophiles, the reactivity follows the order I > Br > Cl > F, while for others, the highly electronegative fluorine atom can induce a more electrophilic center, leading to faster substitution. sci-hub.se

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including pyridinyl ketones. These methods offer high efficiency, selectivity, and functional group tolerance. researchgate.netacsgcipr.org

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies

Palladium-catalyzed reactions are among the most versatile tools in modern organic synthesis. organic-chemistry.org They are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyridinyl ethanone (B97240) synthesis, palladium catalysis is instrumental in cross-coupling reactions that link a pyridine core with an acetyl-containing fragment.

A plausible mechanism for palladium-catalyzed reactions often involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. mdpi.com

Suzuki-Miyaura Coupling Considerations for Halogenated Pyridine Precursors

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govharvard.edu This reaction is widely used in the synthesis of biaryls, styrenes, and conjugated dienes. harvard.eduresearchgate.net

For the synthesis of 1-(6-(tert-butyl)pyridin-3-yl)ethanone, a Suzuki-Miyaura coupling approach could involve the reaction of a halogenated 2-tert-butylpyridine (B1266198) with a suitable acetyl-containing organoboron reagent. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. harvard.edumdpi.com The reactivity of the leaving group generally follows the trend I > OTf > Br >> Cl. harvard.edu Anhydrous conditions, employing boronic esters and a soluble base like potassium trimethylsilanolate, have been shown to be effective for challenging heteroaryl-heteroaryl couplings. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| Halogenated Pyridine | Organoboron Reagent | Palladium Catalyst + Ligand | Various (e.g., K₂CO₃, K₃PO₄) | Toluene, Dioxane, DMF | Pyridinyl Ketone |

Applications of Other Metal-Catalyzed Processes in Pyridine-Ketone Formation

Beyond palladium, other transition metals such as copper, rhodium, iridium, iron, and manganese are also utilized in the synthesis of pyridines and related ketones. thieme-connect.comacs.org Metal catalysis can enable cycloaddition reactions that are otherwise thermally disfavored, such as the [2+2+2] cycloaddition of alkynes and nitriles to form pyridine rings. acsgcipr.org

Copper-catalyzed reactions, for example, have been employed for the synthesis of substituted pyridines from cyclic ketones and propargylamine. researchgate.netacs.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes also provides a route to symmetrical pyridines. acsgcipr.org These alternative metal-catalyzed processes broaden the scope of synthetic strategies available for constructing complex pyridine-containing molecules.

Copper-Mediated Synthetic Methods

Copper-catalyzed reactions represent a versatile and cost-effective strategy for the functionalization of pyridine rings. These methods are particularly useful for forming carbon-carbon bonds, such as introducing an acetyl group onto a pre-functionalized pyridine core. One prominent approach involves the copper-catalyzed cross-coupling of a pyridyl organometallic species with an acylating agent.

Research has demonstrated that functionalized pyridylmagnesium reagents, prepared via halogen-magnesium exchange, can undergo efficient acylation after transmetalation with a copper salt like copper(I) cyanide (CuCN). For instance, an ester-substituted pyridylmagnesium reagent has been successfully treated with CuCN and subsequently with benzoyl chloride to yield the corresponding ketone in high yield. This strategy could be adapted for the synthesis of this compound by starting with a 6-tert-butyl-3-halopyridine. The pyridyl Grignard reagent formed would be transmetalated to a more selective organocopper species, which could then react with an acetylating agent such as acetyl chloride.

Another relevant copper-catalyzed approach is the direct C–H functionalization of pyridine derivatives. While direct C-H acylation is challenging, methods for C-H arylation of pyridine N-oxides using arylboronic esters have been developed, which proceed via an inexpensive copper catalytic system. rsc.org These principles of copper-catalyzed C-H activation could potentially be extended to acylation reactions with suitable acyl sources. Furthermore, copper catalysis is effective in coupling pyridine thioesters with Grignard reagents to form aryl ketones, a method that benefits from mild reaction conditions.

The table below summarizes key aspects of relevant copper-catalyzed reactions for pyridine functionalization.

| Reaction Type | Copper Catalyst | Substrates | Key Features | Potential Application for Target |

| Acylation of Pyridyl Grignard | CuCN | Pyridylmagnesium Halide, Acyl Chloride | Requires transmetalation to copper for selective acylation. | Synthesis from 6-tert-butyl-3-bromopyridine. |

| C–H Arylation | Cu(OAc)₂ | Pyridine N-oxide, Arylboronic ester | One-pot synthesis of 2-arylpyridines. rsc.org | Foundational method for C-C bond formation. |

| Thioester Coupling | CuCN | Pyridine Thioester, Grignard Reagent | Forms ketones under mild conditions. | Synthesis of analogs from a thioester precursor. |

Radical-Mediated Synthetic Strategies

Radical chemistry offers powerful, non-classical routes to functionalize electron-deficient heterocycles like pyridine, often under mild conditions and with unique regioselectivity compared to ionic pathways.

Visible-light photoredox catalysis has emerged as a transformative tool for the direct C–H functionalization of pyridines. A particularly effective strategy involves the site-selective C–H acylation of pyridinium (B92312) salts. acs.orgibs.re.kr In this approach, the pyridine nitrogen is first activated by converting it into a pyridinium salt, for example, an N-methoxy- or N-aminopyridinium salt. acs.org

The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex, which becomes excited upon absorbing visible light. acs.org This excited photocatalyst can then reduce the N-alkoxy or N-aminopyridinium salt, generating an alkoxy or amidyl radical. These highly reactive radicals subsequently abstract a hydrogen atom from a readily available aldehyde, creating an acyl radical. acs.orgibs.re.kr The nucleophilic acyl radical then adds to the electron-deficient pyridinium ring. A final deprotonation and rearomatization sequence yields the acylated pyridine product. acs.org

A key research finding is the ability to control the regioselectivity of the acylation by tuning the N-substituent on the pyridinium salt. Studies have shown that N-methoxypyridinium salts preferentially direct acylation to the C2 position, whereas N-aminopyridinium salts favor the C4 position. acs.orgresearchgate.net While direct C3 acylation is less common and remains a challenge, the steric and electronic environment of the pyridine ring can influence the outcome. For a substrate like 6-tert-butylpyridine, the bulky tert-butyl group at the C6 position would sterically hinder attack at C2 and C6, potentially increasing the relative yield of the C4 and C3 isomers. Further methodological development is needed to achieve high C3 selectivity for the synthesis of the target compound.

| Parameter | Typical Reagents/Conditions | Function |

| Photocatalyst | [Ir(dF(CF₃)ppy)₂bpy]PF₆, Ru(bpy)₃Cl₂ | Absorbs visible light and initiates electron transfer. ibs.re.kr |

| Pyridine Substrate | N-methoxy- or N-aminopyridinium salts | Activates the pyridine ring and generates HAT agent. acs.org |

| Acyl Source | Aldehydes (aromatic or aliphatic) | Precursor to the acyl radical via Hydrogen Atom Transfer (HAT). ibs.re.kr |

| Base | NaOAc, NaHCO₃ | Assists in the final deprotonation/rearomatization step. ibs.re.kr |

| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst. acs.org |

| Solvent | DCE, MeCN | Solubilizes reactants and catalyst. |

The introduction of alkyl groups onto a pyridine ring via a radical mechanism is classically achieved through the Minisci reaction. This reaction involves the addition of a nucleophilic alkyl radical to a protonated (and thus electron-deficient) pyridine. The tert-butyl radical is a stabilized tertiary radical that can be generated from various precursors, such as from pivalic acid via oxidative decarboxylation or from di-tert-butyl peroxide.

A significant finding in this area is the evidence for the reversibility of the addition of stabilized radicals, including the tert-butyl radical, to the protonated pyridine ring. nih.gov This reversibility can influence the final regiochemical outcome of the reaction. The addition of the tert-butyl radical to protonated pyridine is an endergonic (thermodynamically unfavorable) process, which means the reverse reaction can compete with the forward reaction. nih.gov The regioselectivity is a complex interplay of kinetic and thermodynamic factors, with attack generally favoring the C2 and C4 positions due to the greater stability of the resulting radical intermediates.

To overcome some of the limitations of the classic Minisci reaction (e.g., the need for strong acid), modern variations use N-activated pyridinium salts, such as N-methoxypyridinium salts. chemrxiv.org These salts are more reactive radical traps and can react under neutral conditions. The addition of a tert-butyl radical to these activated species is less endergonic than the addition to the protonated parent pyridine, facilitating the forward reaction. nih.gov However, achieving regioselectivity for the C6 position to generate the precursor for this compound remains a challenge and typically requires starting materials that block other reactive sites or direct the addition through other interactions.

| Method | Radical Source | Pyridine Substrate | Key Findings |

| Classic Minisci | Pivalic acid + (NH₄)₂S₂O₈/AgNO₃ | Protonated Pyridine | Addition of t-butyl radical is reversible and endergonic. nih.gov |

| Modern Variants | Alkenes + Hydroboration | N-Methoxypyridinium salt | Reaction is less endergonic; proceeds under neutral conditions. nih.govchemrxiv.org |

Base-Promoted and Organometallic Approaches

These methods involve either building the pyridine ring from acyclic precursors (annulation) or functionalizing a pre-formed pyridine ring using highly reactive organometallic reagents.

Ring-construction or "annulation" strategies are fundamental to pyridine synthesis, allowing for the creation of highly substituted derivatives from simple, acyclic starting materials. These reactions typically involve the condensation of carbonyl compounds with a source of ammonia (B1221849).

One of the most well-known methods is the Kröhnke pyridine synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgdrugfuture.com The mechanism proceeds via a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes cyclization and dehydration with ammonia to form the pyridine ring. wikipedia.org To synthesize this compound via this route, one could hypothetically react an α,β-unsaturated ketone bearing the tert-butyl group (e.g., 4,4-dimethyl-1-penten-3-one) with a pyridinium ylide derived from an acetyl-containing precursor.

Other classical methods like the Chichibabin pyridine synthesis involve the condensation of aldehydes and/or ketones with ammonia, often at high temperatures over a catalyst. wikipedia.org A more general laboratory approach is the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation to furnish the aromatic pyridine ring. baranlab.org

The table below outlines a plausible retrosynthetic analysis for the target compound based on a general 1,5-dicarbonyl condensation approach.

| Retrosynthetic Step | Required Precursors (Synthons) | Plausible Real-World Reagents | Reaction Type |

| Pyridine Ring Formation | 1,5-Dicarbonyl compound + Ammonia | 2-acetyl-5,5-dimethyl-1,6-hexanedial (hypothetical) + NH₄OAc | Cyclocondensation |

| 1,5-Dicarbonyl Formation | α,β-Unsaturated Ketone + Enolate | 4,4-dimethyl-1-penten-3-one + Acetoacetate enolate | Michael Addition |

Organomagnesium (Grignard) reagents are powerful nucleophiles for C-C bond formation on pyridine rings. Two primary strategies exist: direct addition to an activated pyridine or formation of a pyridyl Grignard reagent for subsequent reaction with an electrophile.

The most direct route to this compound using this methodology is through the preparation of a pyridyl Grignard reagent. This is typically achieved via a halogen-magnesium exchange reaction. clockss.org For example, starting with 6-tert-butyl-3-bromopyridine, treatment with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a "turbo-Grignard" reagent, can efficiently generate the 6-tert-butyl-3-pyridylmagnesium bromide intermediate. clockss.org This organometallic species can then be reacted with an appropriate electrophile, such as acetyl chloride or acetic anhydride, to install the acetyl group at the C3 position. The reaction of Grignard reagents with highly reactive acyl chlorides can sometimes lead to over-addition, but careful control of reaction conditions (e.g., low temperature) or the use of less reactive acylating agents can yield the desired ketone. chemistrysteps.com

An alternative, though less direct, strategy is the nucleophilic addition of a Grignard reagent to a pyridine that has been activated as an N-acylpyridinium salt. However, this reaction typically yields 1,2- or 1,4-dihydropyridine (B1200194) products, which require a subsequent oxidation step to restore aromaticity. Furthermore, direct addition of nucleophiles to the C3 position is electronically disfavored. Therefore, the halogen-magnesium exchange route is the more synthetically viable approach for C3-acylation.

| Method | Starting Material | Key Reagent | Intermediate | Electrophile |

| Halogen-Magnesium Exchange | 6-tert-butyl-3-bromopyridine | i-PrMgCl·LiCl | 6-tert-butyl-3-pyridylmagnesium bromide | Acetyl chloride |

| Nucleophilic Addition | Pyridine + Acyl Chloride | tert-butylmagnesium chloride | N-Acyl-dihydropyridine | (Requires subsequent oxidation) |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficient construction of the 6-substituted-3-acetylpyridine scaffold often relies on transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Negishi, and Stille couplings are paramount for forging the crucial carbon-carbon bond between the pyridine ring and the tert-butyl group. mdpi.comiitg.ac.inorganic-chemistry.orglibretexts.orgnih.govorgsyn.orgorgsyn.orgreddit.compearson.commdpi.comchempedia.info The choice of a specific methodology is often dictated by factors such as substrate scope, functional group tolerance, and the commercial availability of starting materials. nih.govorgsyn.orgorgsyn.org

A general retrosynthetic analysis for this compound points to a disconnection at the C6 position of the pyridine ring, suggesting a coupling between a 6-halopyridin-3-ylethanone derivative and a tert-butyl nucleophile, or vice versa. Palladium-catalyzed cross-coupling reactions have become the methods of choice for such transformations due to their high efficiency and broad applicability. google.comgoogleapis.com

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron reagent with an organic halide. organic-chemistry.orgnih.govresearchgate.net For the synthesis of the target molecule, this could involve the coupling of 6-chloropyridin-3-ylethanone with tert-butylboronic acid. The advantages of the Suzuki coupling lie in the commercial availability, stability, and low toxicity of the boronic acid reagents. mdpi.comorganic-chemistry.org

The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. orgsyn.orgorgsyn.orgchempedia.infonih.gov This method is known for its high reactivity and functional group tolerance. orgsyn.org

The Stille coupling employs organotin reagents. libretexts.orgpearson.commdpi.comwikipedia.orgharvard.edunih.gov While effective, the toxicity of organotin compounds is a significant drawback. mdpi.comreddit.com

Yield optimization in these cross-coupling reactions is a multifactorial process, heavily dependent on the choice of catalyst, ligand, base, and solvent. For instance, in palladium-catalyzed reactions, the ligand plays a crucial role in the efficiency of the catalytic cycle. google.comgoogleapis.com Phosphine-based ligands are commonly employed to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

The concept of atom economy , a cornerstone of green chemistry, evaluates the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.netorgsyn.org Addition reactions, in principle, have 100% atom economy. However, many synthetic transformations, including cross-coupling reactions, generate stoichiometric byproducts, thus reducing their atom economy.

For a hypothetical Suzuki coupling to synthesize this compound from 6-chloropyridin-3-ylethanone and tert-butylboronic acid, the atom economy can be calculated as follows:

Reaction: C7H6ClNO + C4H11BO2 + Base → C11H15NO + Byproducts

Molecular Weights:

1-(6-chloropyridin-3-yl)ethanone (B1661983) (C7H6ClNO): 155.58 g/mol

tert-butylboronic acid (C4H11BO2): 101.94 g/mol

this compound (C11H15NO): 177.24 g/mol

Assuming the use of a base like sodium carbonate (Na2CO3, 105.99 g/mol ), the idealized equation would be: 2 C7H6ClNO + 2 C4H11BO2 + 3 Na2CO3 → 2 C11H15NO + 2 B(OH)3 + 2 NaCl + 3 CO2 + H2O

The atom economy would be calculated as: (Mass of desired product) / (Total mass of reactants) x 100%

In a comparative scenario, different cross-coupling methods would exhibit varying atom economies due to the nature of the organometallic reagent and the byproducts formed.

Table 1: Illustrative Comparative Analysis of Synthetic Methods for this compound

| Method | Typical Yield (%) | Theoretical Atom Economy (%) | Key Considerations |

| Suzuki Coupling | 85-95 | ~60-70% | Mild conditions, stable reagents, low toxicity. |

| Negishi Coupling | 80-90 | ~55-65% | Highly reactive organozinc reagents, sensitive to air and moisture. |

| Stille Coupling | 75-85 | ~50-60% | Toxic organotin reagents. |

Note: The yields and atom economy percentages are illustrative and can vary significantly based on specific reaction conditions and the chosen reagents and base.

While this compound is achiral, the ketone functionality provides a handle for the introduction of chirality through stereoselective reduction to the corresponding alcohol, 1-(6-(tert-butyl)pyridin-3-yl)ethanol. The development of catalytic asymmetric reductions of ketones is a mature field, offering several reliable methods for accessing enantiomerically enriched secondary alcohols. globethesis.comnih.govthieme-connect.comacs.orgwikipedia.org

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation:

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones. globethesis.comthieme-connect.com These methods can provide chiral pyridyl alcohols with high enantiomeric excess (ee). globethesis.com For instance, the reduction of a pyridine ketone can be achieved with high enantioselectivity using a chiral catalyst. globethesis.com

Enzyme-Catalyzed Reductions:

Biocatalysis, utilizing enzymes such as ketoreductases, offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. nih.govacs.org These enzymatic reductions often proceed with excellent enantioselectivity under mild reaction conditions.

The choice of method for stereochemical control depends on the desired enantiomer, the scale of the reaction, and the availability of the catalyst or enzyme.

Table 2: Illustrative Comparison of Methods for Stereoselective Reduction of a Prochiral Pyridine-Ketone

| Method | Catalyst/Enzyme | Typical Enantiomeric Excess (ee %) | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Ru-BINAP | >95 | High turnover numbers, high enantioselectivity. | Requires high-pressure hydrogen gas. |

| Asymmetric Transfer Hydrogenation | [Rh(p-cymene)Cl2]2 / Chiral Ligand | >90 | Milder conditions, uses isopropanol (B130326) as a hydrogen source. | May require higher catalyst loading. |

| Enzymatic Reduction | Ketoreductase | >99 | High enantioselectivity, mild conditions, environmentally friendly. | Enzyme stability and substrate scope can be limitations. |

Note: The enantiomeric excess values are illustrative and depend on the specific substrate, catalyst/enzyme, and reaction conditions.

Sophisticated Spectroscopic and Structural Characterization Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-(6-(tert-butyl)pyridin-3-yl)ethanone is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would present a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum, likely around 1.3-1.4 ppm, due to the shielding effect of the sp³ hybridized carbon atoms. The methyl protons of the acetyl group would also appear as a singlet, integrating to three protons, but further downfield, anticipated in the range of 2.5-2.7 ppm, owing to the deshielding effect of the adjacent carbonyl group.

The aromatic protons on the pyridine (B92270) ring would display more complex splitting patterns in the downfield region, typically between 7.0 and 9.0 ppm. The proton at the 2-position of the pyridine ring is expected to be the most deshielded, appearing as a doublet of doublets or a narrow multiplet. The proton at the 4-position would likely appear as a doublet, and the proton at the 5-position as a doublet of doublets, with coupling constants characteristic of ortho and meta coupling in a pyridine ring.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, revealing the electronic environment of each carbon atom. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the region of 195-205 ppm. The carbons of the tert-butyl group would appear in the upfield region, with the quaternary carbon around 35-40 ppm and the methyl carbons around 30-35 ppm. The methyl carbon of the acetyl group is anticipated to be in a similar range. The pyridine ring carbons would resonate in the aromatic region, generally between 120 and 160 ppm, with their precise chemical shifts influenced by the positions of the substituents.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| -C(CH₃)₃ | ~1.35 | s | -C(CH₃)₃ | ~38 |

| -C(CH₃)₃ | ~1.35 | s | -C(CH₃)₃ | ~31 |

| -C(O)CH₃ | ~2.6 | s | -C(O)CH₃ | ~26 |

| Py-H2 | ~8.8 | d | Py-C2 | ~150 |

| Py-H4 | ~8.1 | dd | Py-C3 | ~132 |

| Py-H5 | ~7.4 | d | Py-C4 | ~136 |

| Py-C5 | ~120 | |||

| Py-C6 | ~165 | |||

| C=O | ~197 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive assignments for the carbon spectrum. For instance, the proton signal at approximately 8.8 ppm would show a correlation to the C2 carbon of the pyridine ring in the HSQC spectrum.

Vibrational Spectroscopy Applications

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone is anticipated in the region of 1680-1700 cm⁻¹. The presence of the aromatic pyridine ring would be indicated by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, as well as C-H stretching vibrations above 3000 cm⁻¹. The tert-butyl group would exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1365 cm⁻¹ (characteristic of the t-butyl group) and 1460 cm⁻¹.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | Medium |

| Aliphatic C-H Stretch | ~2850-2970 | Strong |

| C=O Stretch (Ketone) | ~1690 | Strong |

| Aromatic C=C/C=N Stretch | ~1400-1600 | Medium-Strong |

| C-H Bend (tert-butyl) | ~1365 | Medium |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary vibrational information. The symmetric vibrations of the molecule, particularly the breathing modes of the pyridine ring, are expected to give rise to strong signals in the Raman spectrum. The C=O stretching vibration would also be observable, although it is typically weaker in Raman than in IR. The C-H stretching and bending vibrations would also be present.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of the molecular weight and elemental composition of a compound. For this compound, a high-resolution mass spectrum (HRMS) would be expected to provide an accurate mass measurement, confirming its molecular formula of C₁₁H₁₅NO.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Predicted Relative Intensity |

|---|---|---|

| [M]⁺ | Molecular Ion | Moderate |

| [M-15]⁺ | Loss of •CH₃ | High |

| [M-57]⁺ | Loss of •C(CH₃)₃ | Moderate |

X-ray Crystallography for Solid-State Molecular Architecture

No experimental X-ray crystallographic data for this compound has been found in published literature. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key molecular parameters such as bond lengths and angles remains undetermined.

Advanced Spectroscopic Methods for Electronic Transitions

Detailed studies on the electronic transitions of this compound using advanced spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are not available in the current body of scientific literature. As a result, specific data on its absorption and emission spectra, including wavelength maxima (λmax), molar absorptivity (ε), and quantum yield (Φ), have not been reported.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

A fundamental step in computational analysis is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For pyridine (B92270) derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to obtain accurate geometric parameters such as bond lengths, bond angles, and dihedral angles. physchemres.orgresearchgate.net

Once the optimized geometry is located, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides theoretical vibrational spectra (infrared and Raman). cdnsciencepub.comresearchgate.net These calculated spectra can be compared with experimental data to validate the computational model. The vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. For substituted pyridines, characteristic vibrational frequencies can be identified for the pyridine ring and its substituents. cdnsciencepub.comresearchgate.net

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Pyridine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.40 | - | - |

| C-N (ring) | 1.33 - 1.34 | - | - |

| C=O | ~1.22 | - | - |

| C-C-N (ring) | - | 123 - 124 | - |

| C-C=O | - | ~120 | - |

| Ring Torsion | - | - | 0 - 1 |

| Note: This table is illustrative and does not represent actual calculated data for 1-(6-(tert-butyl)pyridin-3-yl)ethanone. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. schrodinger.com A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations provide both the energies of these orbitals and their spatial distribution, showing which atoms contribute most to these frontier orbitals. For a molecule like this compound, the HOMO is expected to have significant contributions from the pyridine ring and the lone pair of the nitrogen atom, while the LUMO is likely to be localized on the acetyl group and the pyridine ring. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

| Note: This table is illustrative and does not represent actual calculated data for this compound. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring, making these sites favorable for interactions with electrophiles. nih.govmdpi.com Conversely, positive potential would be expected on the hydrogen atoms and potentially on the carbon atom of the carbonyl group.

Molecular Dynamics Simulations (if applicable to interactions with non-biological systems)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ucl.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

In the context of non-biological systems, MD simulations could be used to study the behavior of this compound in different solvents. researchgate.netbioinformaticsreview.com These simulations can provide insights into solvation effects, diffusion, and the conformational dynamics of the molecule in solution. acs.orgresearchgate.net For instance, MD could be used to investigate how the molecule interacts with polar and non-polar solvents, which can influence its reactivity and physical properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway.

For a compound like this compound, computational modeling could be used to investigate various reactions, such as its oxidation, reduction, or substitution reactions. oberlin.edu DFT calculations are commonly employed to locate transition state structures and to compute the intrinsic reaction coordinate (IRC), which confirms that the transition state connects the desired reactants and products.

Structure-Property Relationships Derived from Theoretical Calculations

A significant advantage of computational chemistry is its ability to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). researchpublish.comdmed.org.uanih.govmdpi.com By calculating a variety of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related compounds, it is possible to build mathematical models that correlate these descriptors with experimentally observed properties or activities.

For a series of substituted pyridines including this compound, theoretical calculations could provide descriptors such as HOMO-LUMO energies, dipole moment, and molecular surface area. These descriptors could then be used to develop QSAR models to predict properties like reactivity, solubility, or other physicochemical characteristics. researchpublish.comresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) for Chemical Reactivity

Theoretical investigations into related acetylpyridine derivatives have utilized DFT to elucidate electronic properties that are fundamental to understanding chemical reactivity. These studies calculate electronic properties such as Mulliken charges, frontier molecular orbitals (HOMO-LUMO), ionization energy (IE), electron affinity (EA), global hardness (η), chemical potential (µ), and global electrophilicity (ω). scielo.br

The study of frontier molecular orbitals is particularly crucial. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). scielo.br The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. scielo.brnih.gov

For instance, DFT calculations (at the B3LYP/6-311G level) for 2-acetylpyridine (B122185), a structurally related compound, provide a basis for understanding the types of parameters that would be relevant for this compound. The calculated electronic properties for 2-acetylpyridine and its derivatives offer a comparative framework. scielo.br

Below are tables representing the kind of data generated in such computational studies.

Table 1: Frontier Molecular Orbital Energies and Related Properties for 2-Acetylpyridine

| Parameter | Value |

| HOMO Energy | -0.250 Hartrees |

| LUMO Energy | -0.081 Hartrees |

| HOMO-LUMO Gap (ΔE) | 0.169 Hartrees |

| Ionization Energy (IE) | 0.250 Hartrees |

| Electron Affinity (EA) | 0.081 Hartrees |

| Global Hardness (η) | 0.085 Hartrees |

| Chemical Potential (µ) | -0.166 Hartrees |

| Global Electrophilicity (ω) | 0.162 Hartrees |

This data is for the related compound 2-acetylpyridine as a reference for the types of parameters calculated in computational studies of chemical reactivity. scielo.br

These theoretical calculations can be extended to a series of related compounds to build a QSAR model. By correlating these calculated descriptors with experimentally determined measures of chemical reactivity (such as reaction rates or equilibrium constants), a mathematical model can be developed. Such a model would allow for the prediction of reactivity for new, unsynthesized derivatives.

In addition to frontier orbitals, Molecular Electrostatic Potential (MEP) maps are another valuable tool from computational chemistry. MEP maps illustrate the charge distribution on a molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), thereby providing a visual guide to its reactive behavior. niscpr.res.innanobioletters.com

While a specific QSAR model for the chemical reactivity of this compound is not available, the principles of computational chemistry and the study of analogous compounds strongly suggest that its reactivity is governed by the electronic properties of the pyridine ring, the acetyl group, and the tert-butyl substituent. A future QSAR study would likely involve the calculation of descriptors like those in Table 1 for a series of related compounds and their correlation with experimental reactivity data.

Chemical Reactivity and Derivatization Strategies

Reactions at the Ethanone (B97240) Moiety

The ethanone group, consisting of a carbonyl and a methyl group, is a primary site for various chemical modifications, including reduction, oxidation, and condensation reactions.

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄). For instance, the reduction of 3-acetylpyridine, a closely related compound, with sodium borohydride yields 1-(3-pyridyl)ethanol. rsc.org This suggests that 1-(6-(tert-butyl)pyridin-3-yl)ethanone would similarly undergo reduction to form 1-(6-(tert-butyl)pyridin-3-yl)ethanol. This reaction is typically chemoselective, meaning that under normal conditions, sodium borohydride will selectively reduce the ketone without affecting the pyridine (B92270) ring or other functional groups that are not susceptible to this reducing agent. youtube.com

Table 1: Reduction of Acetylpyridines with Sodium Borohydride

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| 3-Acetylpyridine | Sodium Borohydride | 1-(3-Pyridyl)ethanol | rsc.org |

| This compound | Sodium Borohydride (predicted) | 1-(6-(tert-butyl)pyridin-3-yl)ethanol | N/A |

The ethanone moiety can undergo oxidation at either the carbonyl group or the adjacent methyl group.

One significant oxidation reaction involving the ketone functionality is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid or peroxide as the oxidant. wikipedia.orgnih.gov The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org For this compound, the migratory aptitude order is generally tertiary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This would predict the migration of the pyridyl group, leading to the formation of tert-butyl 6-acetoxypyridine-3-carboxylate. A variety of oxidizing agents can be employed for this transformation, including meta-chloroperoxybenzoic acid (mCPBA). thermofisher.com

Additionally, the methyl group of the ethanone moiety can be oxidized. Selenium dioxide (SeO₂) is a reagent known for the oxidation of active methylene (B1212753) groups to carbonyl groups. nih.govnih.gov In the case of an acetyl group, this can lead to the formation of a glyoxal (B1671930) derivative.

The ketone functionality of this compound can participate in condensation reactions, which are crucial for forming new carbon-carbon bonds. The Claisen-Schmidt condensation, for example, involves the reaction of a ketone with an aldehyde in the presence of a base to form an α,β-unsaturated ketone. nih.gov This reaction is a type of aldol (B89426) condensation and is widely used in organic synthesis. In the context of this compound, it could react with various aromatic or aliphatic aldehydes to generate a range of chalcone-like derivatives.

Reactions Involving the Pyridine Ring

The pyridine ring of this compound exhibits reactivity that is influenced by the presence of the electron-withdrawing acetyl group and the electron-donating tert-butyl group.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less favorable compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The presence of a strong electron-withdrawing group, such as the acetyl group at the 3-position, further deactivates the ring towards electrophilic attack. libretexts.org Conversely, the tert-butyl group at the 6-position is an activating group and an ortho, para-director. stackexchange.comucla.edu However, the deactivating effect of the acetyl group and the pyridine nitrogen is expected to dominate, making electrophilic aromatic substitution on this compound challenging. If a reaction were to occur, the electrophile would likely be directed to the positions least deactivated, which are ortho and para to the tert-butyl group and meta to the acetyl group.

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups on the aromatic ring. libretexts.orgmasterorganicchemistry.com Therefore, halogenated derivatives of this compound, particularly those with a halogen at the 2- or 4-position (ortho or para to the acetyl group), would be activated towards nucleophilic attack. The acetyl group helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are powerful methods for the derivatization of halogenated pyridines. The Suzuki reaction, which couples an organoboron compound with a halide, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, are prominent examples. harvard.eduwikipedia.orglibretexts.org These reactions have a broad substrate scope and are tolerant of many functional groups. For instance, a bromo-substituted derivative of this compound could be coupled with various boronic acids or amines to introduce a wide range of substituents onto the pyridine ring. researchgate.netresearchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-(3-pyridyl)ethanol |

| 1-(6-(tert-butyl)pyridin-3-yl)ethanol |

| 3-Acetylpyridine |

| tert-butyl 6-acetoxypyridine-3-carboxylate |

| 1-(6-(tert-butyl)pyridin-3-yl)glyoxal |

Reactions at the Tert-butyl Group (e.g., C-H activation)

The tert-butyl group is generally considered to be chemically inert due to the strength of its C-H bonds. However, recent advances in catalysis have enabled the functionalization of these traditionally unreactive sites. The selective oxidation of a primary C-H bond in a tert-butyl group presents a significant synthetic challenge.

Recent research has demonstrated the non-directed catalytic hydroxylation of sterically congested primary C-H bonds, including those in tert-butyl groups. udg.edu This has been achieved using a highly electrophilic manganese catalyst that can activate hydrogen peroxide to generate a potent oxidizing species. udg.edu Such a strategy could potentially be applied to this compound to introduce a hydroxyl group at the tert-butyl moiety, opening up further avenues for derivatization.

Furthermore, C-H activation at sp3 centers can be facilitated by a directing group on the aromatic ring. While the acetyl group at the 3-position is not a classical directing group for C-H activation at a remote position, the pyridine nitrogen itself can coordinate to a transition metal catalyst, potentially influencing the reactivity of the tert-butyl group. It has been shown that the presence of a heteroatom as a directing group is not always a requirement for the activation of tert-butyl groups. ethz.ch

Formation of Derived Heterocyclic Systems from this compound

The acetyl group of this compound is a versatile handle for the construction of various heterocyclic systems. Through condensation and cyclization reactions, a range of new ring systems can be synthesized.

The acetyl group can participate in intramolecular cyclization reactions to form fused ring systems. For instance, after modification of the acetyl group or the pyridine ring, intramolecular reactions can lead to the formation of bicyclic heteroaromatic compounds. One common strategy involves the introduction of a suitable functional group at the 4-position of the pyridine ring that can then react with the acetyl group or its derivative.

The construction of 5,6-ring-fused 2-pyridones has been achieved through a tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters. organic-chemistry.org While not a direct reaction of this compound, this highlights a strategy where a derivative of the target compound could undergo cyclization. Furthermore, transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones have been employed to construct bridged and fused ring systems, demonstrating the innovative approaches available for complex ring formation. nih.gov Palladium-catalyzed cyclization of 1,6-diyn-3-yl carbonates also provides a pathway to polycyclic derivatives. rsc.org

Pyrazines are important aromatic heterocyclic compounds found in many natural products and pharmaceuticals. The formation of pyrazines often occurs through the Maillard reaction between amino acids and reducing sugars, involving the condensation of two α-aminocarbonyl compounds. researchgate.netresearchgate.netnih.gov The acetyl group of this compound can be a precursor to an α-aminocarbonyl intermediate. For example, α-halogenation of the acetyl group followed by reaction with an amine and subsequent oxidation could, in principle, lead to a pyrazine (B50134) derivative fused or linked to the pyridine ring.

Triazines are another class of nitrogen-containing heterocycles with a wide range of applications. The synthesis of triazines can be achieved through various methods. One approach involves the reaction of amidines with α-dicarbonyl compounds. The acetyl group of this compound can be oxidized to a glyoxal derivative, which can then be condensed with an amidine to form a triazine ring.

Alternatively, a cost-effective and environmentally friendly one-pot synthesis of triazines from primary alcohols and amidines using a supported platinum nanoparticle catalyst has been reported. rsc.org This acceptorless dehydrogenative methodology could be adapted for a derivative of this compound where the acetyl group is reduced to the corresponding alcohol. The Liebeskind–Srogl reaction provides another route for the synthesis of C3-substituted triazinium salts. nih.gov The synthesis of various substituted 1,3,5-triazines often starts from cyanuric chloride, where the chlorides are sequentially substituted. mdpi.com

General Derivatization Techniques in Pyridine Chemistry

The pyridine ring is susceptible to a variety of derivatization reactions, which can be broadly categorized into electrophilic and nucleophilic substitutions, as well as transition-metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally difficult and requires harsh conditions. However, the presence of activating groups can facilitate these reactions.

Nucleophilic Aromatic Substitution: Nucleophilic substitution is more facile on the pyridine ring, especially at the 2- and 4-positions, and is enhanced by the presence of electron-withdrawing groups.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the functionalization of pyridine rings. These reactions typically require the pre-functionalization of the pyridine ring with a halide or a triflate. For example, a bromo- or iodo- derivative of this compound could be synthesized and then used in a variety of cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

C-H Bond Functionalization: Direct C-H bond functionalization has emerged as a highly efficient and atom-economical method for the derivatization of heterocycles. researchgate.netacs.org Palladium-catalyzed C-H activation, often directed by the pyridine nitrogen, can be used to introduce aryl, alkyl, or other functional groups at various positions on the ring.

| Derivatization Technique | Description | Applicability to this compound |

| Directed ortho-Metalation (DoM) | Regioselective deprotonation and functionalization. | Functionalization at the C-2 or C-4 position. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group by a nucleophile. | Requires a derivative with a suitable leaving group. |

| Cross-Coupling Reactions | Formation of C-C or C-X bonds from a halo- or triflyloxy-pyridine. | Versatile method for introducing a wide range of substituents. |

| C-H Activation/Functionalization | Direct conversion of a C-H bond to a C-C or C-X bond. | Atom-economical approach for derivatization of the pyridine ring. |

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor Role in Complex Organic Molecule Synthesis

The structural framework of 1-(6-(tert-butyl)pyridin-3-yl)ethanone makes it an ideal starting material for the synthesis of more intricate molecular architectures, particularly in the pharmaceutical field. The presence of the ketone functional group allows for a variety of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalization, while the pyridine (B92270) ring can participate in various coupling reactions.

A significant application of analogous pyridine-ketone derivatives is in the synthesis of selective COX-2 inhibitors. For instance, the related compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone serves as a key intermediate in the synthesis of Etoricoxib, a widely used non-steroidal anti-inflammatory drug (NSAID). google.comgoogle.com The synthesis of Etoricoxib involves the reaction of the pyridine ketone intermediate with other reagents to construct the final bipyridine structure. google.com The tert-butyl group in this compound can offer advantages in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates due to its steric bulk and lipophilicity.

Furthermore, pyridine-containing ketones are instrumental in the synthesis of protein disulfide isomerase (PDI) inhibitors. nih.gov PDI is an enzyme that plays a crucial role in protein folding, and its inhibition is a therapeutic strategy for various diseases, including cancer and thrombosis. The synthesis of certain PDI inhibitors involves the use of a ketone precursor which undergoes further reactions to build the final bioactive molecule. nih.gov The versatility of the ketone group in this compound allows for its potential incorporation into similar synthetic pathways to generate novel PDI inhibitors.

The following table summarizes the precursor role of pyridine-ketone derivatives in the synthesis of complex organic molecules:

| Target Molecule Class | Precursor Derivative Example | Key Synthetic Transformation | Reference |

| COX-2 Inhibitors | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Bipyridine ring formation | google.comgoogle.com |

| PDI Inhibitors | N-Tert-butyl-3-oxo-2-(2-oxo-1,2-dihydropyridin-1-yl)-3-phenyl propanamide | Condensation and cyclization reactions | nih.gov |

Utility in Catalyst and Ligand Development

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordinating agent for metal ions. This property is extensively utilized in the development of catalysts and ligands for a variety of chemical transformations. The presence of the tert-butyl group can significantly influence the properties of the resulting metal complexes.

Research on pyridyldiimine macrocyclic ligands has demonstrated that the incorporation of a tert-butyl group on the pyridine ring enhances the solubility of the resulting macrocyclic complexes in common organic solvents. nih.gov This improved solubility is crucial for the characterization and application of these complexes in homogeneous catalysis. The steric hindrance provided by the tert-butyl group can also influence the coordination geometry around the metal center, potentially leading to enhanced selectivity in catalytic reactions. These macrocyclic ligands are synthesized through the condensation of a diimine-containing pyridine precursor with a suitable diamine in the presence of a metal template ion. nih.gov

Furthermore, pyridine derivatives are widely used as ligands in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the pyridine ligand can be fine-tuned by the introduction of substituents. The tert-butyl group, being an electron-donating and sterically bulky group, can modulate the reactivity and stability of the palladium catalyst. For instance, in the α-arylation of ketones, palladium complexes with bulky phosphine (B1218219) ligands are often employed. researchgate.net Pyridine-based ligands derived from this compound could offer an alternative approach to tuning the catalytic activity.

The table below highlights the utility of tert-butyl pyridine derivatives in catalyst and ligand development:

| Application | Derivative Type | Key Feature | Reference |

| Macrocyclic Ligands | 4-tert-butyl-2,6-diacetylpyridine | Enhanced solubility of metal complexes | nih.gov |

| Palladium Catalysts | (DtBPF)PdX2 (X = Cl, Br) | Air-stable and highly active for α-arylation of ketones | researchgate.net |

Intermediate in Agrochemical Development (excluding efficacy)

Pyridine-based compounds are a cornerstone of the agrochemical industry, with numerous herbicides, insecticides, and fungicides containing a pyridine moiety. nih.gov The development of new agrochemicals often relies on the synthesis and derivatization of key intermediates. While specific examples detailing the use of this compound in agrochemical synthesis are not extensively documented in publicly available literature, its structural motifs are present in various agrochemically active molecules.

The "Intermediate Derivatization Method" is a common strategy in agrochemical discovery, where a core intermediate is synthesized and subsequently modified to generate a library of compounds for screening. nih.gov The versatile reactivity of the acetyl group and the pyridine ring in this compound makes it a suitable candidate for such a synthetic approach. For example, the ketone can be transformed into various other functional groups, and the pyridine ring can be further substituted to explore the structure-activity relationships of new potential agrochemicals.

A relevant example of a pyridine-containing agrochemical intermediate is 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one, which is an intermediate for the herbicide Metribuzin. vkachem.com Although structurally different, this example underscores the importance of the tert-butyl group in agrochemical design.

Material Science Applications of Pyridine-Ketone Derivatives

The rigid and aromatic nature of the pyridine ring, combined with the potential for functionalization at the ketone group, makes derivatives of this compound attractive building blocks for various materials.

One area of application is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures and high surface areas. nih.gov Pyridine-based COFs have been developed for applications such as gas storage and catalysis. For example, a pyridine-based COF has been synthesized for use as an anode material in lithium-ion batteries. rsc.org The incorporation of a tert-butyl group into the building blocks of a COF can influence its porosity and surface properties.

Furthermore, polymers containing tert-butyl groups, such as sulfonated poly(ether ether ketone ketone)s (SPEEKKs), have been synthesized for use as proton exchange membranes in fuel cells. researchgate.net The bulky tert-butyl groups can create void spaces within the polymer matrix, which can facilitate proton transport. While not directly a pyridine-ketone derivative, this highlights the utility of the tert-butyl group in designing functional polymers.

The potential applications of pyridine-ketone derivatives in material science are summarized in the table below:

| Material Type | Derivative Application | Key Property | Reference |

| Covalent Organic Frameworks (COFs) | Building block for porous materials | Tunable porosity and functionality | nih.govrsc.org |

| Functional Polymers | Component of proton exchange membranes | Enhanced proton conductivity | researchgate.net |

Development of Novel Synthetic Reagents and Methodologies

The reactivity of this compound can be harnessed to develop new synthetic reagents and methodologies. The acetyl group is particularly amenable to a variety of transformations that can lead to novel chemical entities and reaction pathways.

One important reaction involving ketones is the Michael addition, which is a fundamental carbon-carbon bond-forming reaction. ijsdr.org The enolate of this compound can act as a nucleophile in Michael additions to α,β-unsaturated compounds. The development of asymmetric Michael addition reactions using chiral catalysts could provide access to enantiomerically enriched products, which are highly valuable in medicinal chemistry. mdpi.comnih.gov The steric and electronic properties of the tert-butyl pyridine moiety could influence the stereochemical outcome of such reactions.

Moreover, the acetyl group can be a precursor for the synthesis of other functional groups. For instance, it can be converted to an ethynyl (B1212043) group through a series of reactions, as demonstrated in the synthesis of 1-(6-ethynyl-pyridin-2-yl)-ethanone. chemicalbook.com Such transformations expand the synthetic utility of the parent ketone and provide access to a wider range of building blocks for organic synthesis.

The following table outlines the potential of this compound in developing new synthetic methods:

| Reaction Type | Role of the Compound | Potential Outcome | Reference |

| Michael Addition | Nucleophilic enolate precursor | Formation of new C-C bonds, potentially stereoselectively | ijsdr.orgmdpi.comnih.gov |

| Functional Group Interconversion | Precursor to other functional groups (e.g., ethynyl) | Access to diverse synthetic building blocks | chemicalbook.com |

Stereochemical Considerations in the Synthesis and Reactions of Pyridine Ketones

Enantioselective Approaches to Chiral Pyridine-Ketone Structures

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from a prochiral substrate. For 1-(6-(tert-butyl)pyridin-3-yl)ethanone, the most direct enantioselective transformation is the asymmetric reduction of the ketone to form the corresponding chiral secondary alcohol, (R)- or (S)-1-(6-(tert-butyl)pyridin-3-yl)ethanol. This is typically achieved through catalytic asymmetric hydrogenation or transfer hydrogenation, methods that have been successfully applied to a variety of other pyridyl ketones. chim.it

The challenge in the asymmetric reduction of pyridyl ketones lies in the potential for the pyridine (B92270) nitrogen to coordinate with the metal catalyst, which can inhibit catalytic activity and reduce enantioselectivity. globethesis.com Despite this, several robust catalytic systems have been developed.

Catalytic Asymmetric Hydrogenation: This technique uses molecular hydrogen as the reductant in the presence of a chiral transition metal catalyst. For pyridyl ketones, complexes of rhodium (Rh), iridium (Ir), and ruthenium (Ru) with chiral phosphine (B1218219) ligands have demonstrated high efficacy. For instance, iridium complexes with chiral ferrocenyl-based ligands like f-diaphos have shown excellent performance in the highly enantioselective hydrogenation of non-ortho-substituted 2-pyridyl aryl ketones, achieving high yields and enantiomeric excesses (ee). chim.it Similarly, Rhodium catalysts incorporating ligands such as binapine are effective for the asymmetric hydrogenation of 2-pyridine alkyl/aryl ketones. chim.it While direct examples for this compound are not prevalent in the literature, the principles from these systems are applicable. The bulky tert-butyl group at the 6-position may sterically influence the approach of the substrate to the catalyst's active site, potentially enhancing facial selectivity.

Catalytic Asymmetric Transfer Hydrogenation: This method offers an operational advantage by using a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, instead of gaseous hydrogen. globethesis.com Chiral Ru, Rh, and Ir complexes are also commonly employed as catalysts. This approach has proven effective for a range of pyridyl-aryl ketones, providing the corresponding chiral alcohols with high enantioselectivity. chim.it

Catalytic Asymmetric Hydroboration: Another approach involves the asymmetric hydroboration of the ketone followed by oxidative work-up. This method has been applied to pyridyl ketones, offering an alternative route to the chiral alcohol derivatives. chim.it

The table below summarizes representative results for the asymmetric reduction of various pyridyl ketones, illustrating the potential for achieving high enantioselectivity in transformations analogous to the reduction of this compound.

| Catalyst System | Substrate Type | Reductant | Solvent | Enantiomeric Excess (ee) | Reference |

| [Rh(COD)binapine]BF4 | 2-Pyridine alkyl/aryl ketones | H2 | Not specified | Excellent | chim.it |

| Ir/f-diaphos | Non-ortho-substituted 2-pyridyl aryl ketones | H2 | Isopropanol | >99% | chim.it |

| Ir/f-amphox | Pyridyl ketones and their N-oxides | Isopropanol | Isopropanol | up to 99% | globethesis.com |

| trans-RuCl2[(R)-xylBINAP]-[(R)-daipen] | Alkyl-pyridyl ketones | H2 | Not specified | Not specified | chim.it |

This table presents data for analogous compounds to illustrate the potential synthetic routes for this compound.

Diastereoselective Control in Multi-step Transformations

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, with the existing chirality influencing the stereochemical outcome of the reaction. In the context of this compound, a diastereoselective approach would typically follow an initial enantioselective step.

For example, if the chiral alcohol, (S)-1-(6-(tert-butyl)pyridin-3-yl)ethanol, is synthesized via an enantioselective reduction, this chiral molecule can then be used as a substrate in subsequent reactions. The existing stereocenter at the carbinol carbon can direct the formation of new stereocenters elsewhere in the molecule.